4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride
Overview
Description
4-(2,5-Dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a but-2-yn-1-amine backbone, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,5-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Alkyne Formation: The next step involves the introduction of the alkyne group. This can be achieved through a Sonogashira coupling reaction, where the phenoxy intermediate reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Amine Introduction: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction where the alkyne intermediate reacts with methylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenoxy)-N-methylbut-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the alkyne group, converting it to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
4-(2,5-Dimethylphenoxy)-N-methylbut-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-Dimethylphenoxy)methyl]piperidine
- 4-(2,5-Dimethylphenoxy)piperidine hydrochloride
- 4-(2,5-Dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Uniqueness
4-(2,5-Dimethylphenoxy)-N-methylbut-2-yn-1-amine is unique due to its specific structural features, such as the combination of a phenoxy group with a but-2-yn-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-6-7-12(2)13(10-11)15-9-5-4-8-14-3;/h6-7,10,14H,8-9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPUTDGFOSEABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC#CCNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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